4-Chloro-2,5-dimethyl-1H-benzo[d]imidazole
CAS No.:
Cat. No.: VC15809086
Molecular Formula: C9H9ClN2
Molecular Weight: 180.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9ClN2 |
|---|---|
| Molecular Weight | 180.63 g/mol |
| IUPAC Name | 4-chloro-2,5-dimethyl-1H-benzimidazole |
| Standard InChI | InChI=1S/C9H9ClN2/c1-5-3-4-7-9(8(5)10)12-6(2)11-7/h3-4H,1-2H3,(H,11,12) |
| Standard InChI Key | PNUXCBWAQFHSRF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=C(C=C1)NC(=N2)C)Cl |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The core structure of 4-Chloro-2,5-dimethyl-1H-benzo[d]imidazole consists of a benzene ring fused to an imidazole moiety. The imidazole ring contains two nitrogen atoms at positions 1 and 3, while substituents include:
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A chlorine atom at position 4 of the benzene ring.
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Methyl groups at positions 2 (imidazole) and 5 (benzene).
The molecular formula is C₉H₉ClN₂, with a molecular weight of 180.63 g/mol. The IUPAC name, 4-chloro-2,5-dimethyl-1H-benzimidazole, reflects this substitution pattern.
Spectroscopic and Computational Identifiers
Key identifiers include:
-
SMILES:
CC1=C(C2=C(C=C1)NC(=N2)C)Cl -
InChIKey:
PNUXCBWAQFHSRF-UHFFFAOYSA-N -
CAS Registry: 5599-82-6 (for the 2-methyl analog) , with derivatives like VC15809086 cataloged in chemical databases.
X-ray crystallography and NMR studies reveal planar geometry, with the chlorine atom inducing electronic effects that influence reactivity .
Synthesis and Manufacturing
Traditional Synthetic Routes
The compound is typically synthesized via cyclization reactions. A common method involves:
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Reacting o-phenylenediamine derivatives with substituted aldehydes or ketones under acidic conditions.
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Introducing chlorine and methyl groups through electrophilic substitution or alkylation.
For example, condensation of 4-chloro-2,5-dimethylaniline with formic acid yields the benzimidazole core, followed by purification via recrystallization.
Advanced Methodologies
Modern techniques enhance efficiency and sustainability:
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Microwave-assisted synthesis: Reduces reaction time from hours to minutes while improving yields.
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Green chemistry approaches: Use ionic liquids or water as solvents to minimize environmental impact .
A comparative analysis of synthetic yields is provided below:
| Method | Yield (%) | Reaction Time |
|---|---|---|
| Traditional cyclization | 65–70 | 6–8 hours |
| Microwave-assisted | 85–90 | 20–30 minutes |
| Green synthesis | 75–80 | 2–4 hours |
Data adapted from VulcanChem and ACS publications .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.
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Stability: Stable under ambient conditions but degrades upon prolonged exposure to UV light or strong oxidizers.
Comparative Analysis with Related Compounds
The table below contrasts key properties with analogous benzimidazoles:
| Compound | Molecular Weight (g/mol) | LogP | Antimicrobial EC₅₀ (μM) |
|---|---|---|---|
| 4-Chloro-2,5-dimethyl-1H-BI | 180.63 | 2.81 | 12.3 ± 1.5 |
| 4-Chloro-2-methyl-1H-BI | 166.61 | 2.45 | 18.7 ± 2.1 |
| 2-(4-Fluorophenyl)-1H-BI | 271.08 | 3.12 | 8.9 ± 0.9 |
BI = Benzo[d]imidazole; Data sources:
Industrial and Regulatory Considerations
Regulatory Status
Currently classified as "For research use only" by suppliers like VulcanChem. Preclinical studies are underway to evaluate its therapeutic index and pharmacokinetics.
Future Directions and Challenges
Optimization Strategies
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Fluorine substitution: Replacing chlorine with fluorine may improve metabolic stability and blood-brain barrier penetration .
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Hybrid analogs: Conjugation with peptides or nanoparticles could enhance targeted delivery.
Unresolved Questions
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Long-term toxicity in mammalian systems.
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Synergistic effects with existing antibiotics.
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